Acth (7-16)NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acth (7-16)NH2 exhibits neurotrophic effects.

Applications De Recherche Scientifique

Behavioral and Neurotrophic Effects

Recent studies have demonstrated significant behavioral and neurotrophic effects of ACTH (7-16)NH2. In a series of experiments involving rats, subcutaneous administration of this peptide was shown to enhance motor activity under low light conditions and to counteract stress-induced hypokinesia. Specifically, the peptide reversed motor hypoactivity in rats with 6-OHDA lesions in the nucleus accumbens, indicating its potential role in neuroprotection and recovery from brain injuries .

Key Findings:

- Motor Activity : Increased motor activity in low-light environments.

- Stress Response : Reversal of hypokinesia under mild stress conditions.

- Neuroprotection : Efficacy in improving motor functions post-brain lesions.

Pharmacological Research

Pharmacological studies have focused on the potential of this compound as an antagonist in certain conditions. The peptide's structural properties allow it to be a candidate for designing selective antagonists that could modulate the activity of melanocortin receptors without off-target effects. This specificity makes it an attractive target for therapeutic interventions in conditions like congenital adrenal hyperplasia (CAH) and other adrenal disorders .

Potential Applications:

- Selective Antagonism : Development of drugs targeting MC2R.

- Therapeutic Use : Potential treatment for adrenal disorders.

Case Studies and Experimental Evidence

Several case studies have highlighted the utility of this compound in both experimental and clinical settings:

- A study on rats demonstrated that daily treatment with this compound post-lesion significantly improved motor activity, suggesting its role in recovery from neurological damage.

- In vitro studies indicated that modifications to the peptide structure could enhance its receptor-binding affinity and therapeutic potential .

Comparative Data Table

The following table summarizes key findings related to this compound:

| Study | Findings | Application |

|---|---|---|

| Behavioral Study | Increased motor activity; reduced stress response | Neuroprotection |

| Pharmacological Research | Potential antagonist for MC2R | Treatment for adrenal disorders |

| Case Study | Improved recovery post-brain lesions | Neurological rehabilitation |

Analyse Des Réactions Chimiques

Enzymatic Modulation of Polyphosphoinositide Metabolism

ACTH(7-16)NH₂ directly interacts with lipid kinases and phosphatases, altering phosphorylation states of phosphatidylinositol (PI) derivatives:

Key findings:

-

DPI accumulation : ACTH(7-16)NH₂ enhances PI kinase activity, increasing DPI levels by 76% at 100 µM .

-

PA suppression : Inhibits diacylglycerol kinase by 60%, reducing PA synthesis .

Receptor Binding and Conformational Dynamics

ACTH(7-16)NH₂ binds melanocortin receptors (MC2R) with structural specificity:

-

Critical residues : Phe⁷, Arg⁸, and Trp⁹ form a β-turn conformation essential for receptor interaction .

-

Helical disruption : Mutations (e.g., Arg⁸ → Cys) destabilize the N-terminal helix, reducing binding affinity by >90% .

Modulation of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)

ACTH(7-16)NH₂ indirectly affects cortisol metabolism by downregulating 11β-HSD2:

-

Gene expression : Reduces 11β-HSD2 mRNA by ~10-fold at 10 nM .

-

Enzyme activity : Decreases cortisol-to-cortisone conversion by 78% at 10 nM, reversible by ACTH(7-38) (antagonist) .

Structural-Activity Relationships

The peptide’s activity depends on:

-

N-terminal "message" sequence (residues 7–10): Mediates kinase activation and receptor binding .

-

C-terminal basic residues (Lys¹⁵, Arg¹⁶): Enhance electrostatic interactions with lipid membranes and enzymes .

Stability Under Preanalytical Conditions

While not a direct chemical reaction, ACTH(7-16)NH₂ stability varies with handling:

Propriétés

Numéro CAS |

57241-86-8 |

|---|---|

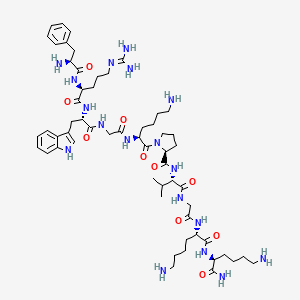

Formule moléculaire |

C58H92N18O10 |

Poids moléculaire |

1201.5 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]-N-[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C58H92N18O10/c1-35(2)49(56(85)69-34-47(77)70-42(21-9-12-26-60)53(82)72-41(50(63)79)20-8-11-25-59)75-55(84)46-24-15-29-76(46)57(86)44(22-10-13-27-61)71-48(78)33-68-52(81)45(31-37-32-67-40-19-7-6-18-38(37)40)74-54(83)43(23-14-28-66-58(64)65)73-51(80)39(62)30-36-16-4-3-5-17-36/h3-7,16-19,32,35,39,41-46,49,67H,8-15,20-31,33-34,59-62H2,1-2H3,(H2,63,79)(H,68,81)(H,69,85)(H,70,77)(H,71,78)(H,72,82)(H,73,80)(H,74,83)(H,75,84)(H4,64,65,66)/t39-,41-,42-,43-,44-,45-,46-,49-/m0/s1 |

Clé InChI |

HTQNAQFVDAMSPJ-XAPJERKZSA-N |

SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)N |

SMILES isomérique |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=CC=C4)N |

SMILES canonique |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

FRWGKPVGKK |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Acth (7-16)NH2; ACTH - (7-16)-amide; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.